1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula and a molecular weight of 223.29 g/mol. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 6-fluoropyridine moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified under piperazine derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often utilized as an intermediate in organic synthesis. The presence of the fluorine atom in the pyridine ring may enhance its biological activity and stability, making it a subject of interest in drug discovery and development.
The synthesis of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 6-fluoropyridine-3-carbaldehyde. This reaction can be catalyzed under specific conditions to yield the desired product.
The molecular structure of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine reveals:
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine can undergo several chemical reactions:
The mechanism of action involves the interaction of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine with specific molecular targets such as receptors or enzymes. It may modulate their activity, potentially leading to therapeutic effects against various diseases. The presence of the fluorine atom may influence binding affinity and selectivity towards these targets, making it relevant in pharmacological studies.
Properties such as boiling point, density, and refractive index are important for practical applications but may require specific experimental determination based on synthesis conditions.
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for constructing the core scaffold of 1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine. The 6-fluoropyridine moiety exhibits exceptional reactivity at the para-position (C-3) due to fluorine's high leaving-group ability and the ring's electron-deficient nature. This allows direct coupling with N-ethylpiperazine under mild conditions (50–80°C), typically employing potassium carbonate as a base in polar aprotic solvents like acetonitrile or DMF. Reaction optimization studies reveal that electron-withdrawing groups on the pyridine ring accelerate substitution kinetics by 2.3-fold, while steric hindrance at C-2/C-6 positions reduces yields by 15–20% [2] .
Critical operational parameters:
Table 1: Optimization of SNAr Reaction Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 4 | 92 |
Et₃N | Acetonitrile | 60 | 8 | 78 |
DIPEA | DMSO | 100 | 3 | 85 |
NaHCO₃ | Toluene | 110 | 12 | 41 |
When functionalized pyridine precursors contain aldehyde groups instead of halogens, reductive amination becomes the optimal coupling strategy. 5-Formyl-2-fluoropyridine reacts with N-ethylpiperazine in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, achieving 75–89% yields. This method enables chemo-selective alkylation of the piperazine’s secondary nitrogen without competing N-oxide formation. Kinetic studies show imine intermediates form within 30 minutes at room temperature, with reduction completing in <2 hours. Methanol and dichloromethane are preferred solvents, while trifluoroacetic acid catalysis (0.5 mol%) accelerates iminium ion formation [2] [3].
Advantages over SNAr:
Palladium catalysis introduces complex pharmacophores at late synthetic stages. Suzuki-Miyaura coupling installs boronic acid-functionalized groups at the pyridine C-4 position using Pd(dppf)Cl₂ catalyst. Stille couplings with tributylstannane derivatives achieve 70–85% yields when performed under oxygen-free conditions. Buchwald-Hartwig aminations are particularly valuable for attaching secondary amines to the piperazine nitrogen, though competing N-arylation can occur without careful ligand selection (XPhos outperforms biphenyl ligands in suppressing bis-amination) [4] [8].
Representative transformation:3-Bromo-5-((4-ethylpiperazin-1-yl)methyl)pyridine + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole → 3-(4-Methoxyphenyl)-5-((4-ethylpiperazin-1-yl)methyl)pyridine (82% yield, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)
Microwave irradiation drastically accelerates SNAr and reductive amination protocols. Reactions completing in 8–12 hours conventionally finish in 8–15 minutes under microwave conditions (150–250 W, 80–120°C), with yields improving by 12–18% due to suppressed side reactions. Continuous-flow systems further enhance reproducibility, achieving 93% conversion with 10-second residence times using microreactors. These approaches reduce solvent consumption 3-fold and enable kilogram-scale production without yield erosion [6] [9].
Table 2: Microwave Optimization for Model SNAr Reaction
Power (W) | Temp (°C) | Time (min) | Conversion (%) | Energy Savings (%) |
---|---|---|---|---|
Conventional | 80 | 240 | 85 | 0 |
150 | 100 | 15 | 89 | 42 |
200 | 120 | 8 | 94 | 68 |
250 | 140 | 5 | 90 | 73 |
Site-specific deuterium incorporation enables metabolic stability studies and tracer applications. Two primary strategies exist:
Deuterated analogs show 3.2-fold longer plasma half-lives in rat pharmacokinetic studies due to attenuated CYP-mediated N-deethylation. Radiolabeling with carbon-14 employs [¹⁴C]-phosgene to convert the piperazine to [carbonyl-¹⁴C]-urea derivatives for distribution studies [2] [10].
Compound Nomenclature Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1